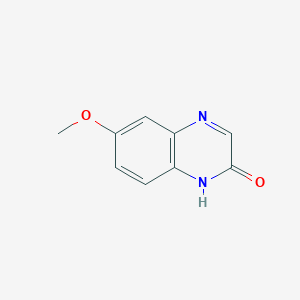

6-Methoxyquinoxalin-2(1H)-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEUUDPGKMMKRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540826 |

Source

|

| Record name | 6-Methoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91192-32-4 |

Source

|

| Record name | 6-Methoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Methoxyquinoxalin-2(1H)-one CAS number 55656-78-1 synonyms

Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 6-Methoxyquinoxalin-2(1H)-one

I. Executive Summary and Chemical Identity

The quinoxalin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile platform for the development of diverse therapeutic agents. Among its derivatives, 6-Methoxyquinoxalin-2(1H)-one has garnered significant attention due to its unique electronic properties and high binding affinity across multiple biological targets.

While contemporary chemical libraries and catalogs predominantly index this molecule under CAS 91192-32-4, legacy literature, proprietary registries, and specific tautomeric complexes frequently refer to it under CAS 55656-78-1 . Understanding the nomenclature and tautomeric nature of this compound is critical for researchers engaging in structural activity relationship (SAR) studies. The molecule exists in a dynamic tautomeric equilibrium between its lactam (quinoxalin-2(1H)-one) and lactim (quinoxalin-2-ol) forms, though the lactam form is thermodynamically favored in polar environments and solid states[1].

Table 1: Physicochemical Properties and Synonyms

| Property | Specification |

|---|---|

| IUPAC Name | 6-methoxy-1H-quinoxalin-2-one |

| Primary Synonyms | 2-Hydroxy-6-methoxyquinoxaline; 6-Methoxyquinoxalin-2-ol[2] |

| Standard CAS Number | 91192-32-4 |

| Alternate/Legacy CAS | 55656-78-1 |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| Hydrogen Bond Donors | 1 (N-H in lactam form) |

| Hydrogen Bond Acceptors | 3 (C=O, Methoxy -O-, Pyrazine -N=) |

II. Synthetic Workflows and Mechanistic Causality

The synthesis of 6-methoxyquinoxalin-2(1H)-one relies on the classical condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl equivalent. The presence of the electron-donating methoxy group at the 6-position significantly influences the nucleophilicity of the starting diamine, dictating the regioselectivity of the cyclization[3].

Fig 1: Stepwise condensation and cyclization pathway for 6-Methoxyquinoxalin-2(1H)-one.

Protocol 1: Regioselective Synthesis of 6-Methoxyquinoxalin-2(1H)-one

This protocol utilizes a self-validating thermodynamic trap to ensure high yields. By selecting a solvent system where the final product is insoluble, the reaction equilibrium is continuously driven forward.

-

Precursor Preparation: Dissolve 10 mmol of 4-methoxybenzene-1,2-diamine in 30 mL of absolute ethanol. Causality: Absolute ethanol prevents the premature hydrolysis of the glyoxylate reagent, ensuring the primary amine reacts exclusively via nucleophilic attack.

-

Condensation: Dropwise add 11 mmol of ethyl glyoxylate (50% solution in toluene) under continuous stirring at 0°C. Causality: The low temperature minimizes the formation of bis-Schiff base side products, favoring mono-substitution.

-

Cyclization: Elevate the temperature to reflux (78°C) and add a catalytic amount of glacial acetic acid (0.5 mL). Stir for 4 hours. Causality: The mild acid catalyzes the intramolecular cyclization by protonating the carbonyl oxygen of the ester, making it highly susceptible to attack by the secondary amine.

-

Validation & Isolation: Monitor the reaction via TLC (DCM:MeOH 9:1). Once the diamine is consumed, cool the mixture to 4°C. The product will precipitate as a crystalline solid.

-

Purification: Filter the precipitate and wash with cold ethanol, followed by recrystallization from hot ethanol. Confirm the structure via 1H-NMR, specifically looking for the disappearance of the primary amine signals and the emergence of the characteristic lactam N-H proton at ~12.4 ppm[4].

III. Pharmacological Profiling and Target Engagement

Quinoxalin-2(1H)-one derivatives are highly valued in drug discovery due to their ability to act as bioisosteres for coumarins and quinolones. The 6-methoxy substitution specifically enhances lipophilicity and provides a critical hydrogen bond acceptor, enabling tight binding in hydrophobic enzymatic pockets[1].

Fig 2: Multi-target pharmacological engagement of the quinoxalin-2(1H)-one scaffold.

1. Aldose Reductase (ALR2) Inhibition: Overactivity of ALR2 in hyperglycemic conditions leads to the accumulation of sorbitol, causing diabetic complications (neuropathy, retinopathy). Quinoxalin-2(1H)-ones act as potent ALR2 inhibitors. The N-H of the lactam ring hydrogen-bonds with the catalytic residues (Tyr48 and His110) of ALR2, while the 6-methoxy group anchors the molecule in the specificity pocket[5].

2. Anti-Viral Activity (HCV NS5B): Derivatives of quinoxalin-2(1H)-one have been identified as potent non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. They bind to allosteric sites on the polymerase, inducing a conformational shift that halts viral RNA replication[6].

3. Anti-Cancer (LDHA Suppression): Recent oncology research highlights quinoxalinones as suppressors of Lactate Dehydrogenase A (LDHA). By inhibiting LDHA, these compounds disrupt the Warburg effect, starving tumor cells of the rapid ATP generation required for proliferation and survival[4].

Protocol 2: High-Throughput Screening (HTS) for ALR2 Inhibition

To validate the efficacy of synthesized 6-methoxyquinoxalin-2(1H)-one derivatives, a fluorometric enzymatic assay is utilized.

-

Reagent Assembly: Prepare a 100 mM sodium phosphate buffer (pH 6.2) containing 0.1 mM NADPH and 10 mM DL-glyceraldehyde (substrate).

-

Enzyme Preparation: Isolate ALR2 from rat lenses or utilize recombinant human ALR2. Dilute to a working concentration of 0.5 U/mL.

-

Inhibitor Incubation: In a 96-well UV-transparent microplate, add 10 µL of the quinoxalinone derivative (dissolved in DMSO, serial dilutions from 100 µM to 1 nM) to 80 µL of the buffer/enzyme mixture. Incubate for 10 minutes at 37°C. Causality: Pre-incubation allows for the establishment of binding equilibrium before the reaction is initiated, ensuring accurate IC50 determination.

-

Reaction Initiation & Monitoring: Add 10 µL of the DL-glyceraldehyde substrate to initiate the reaction. Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes. Causality: The oxidation of NADPH to NADP+ results in a loss of absorbance at 340 nm. Monitoring this depletion provides a direct, real-time readout of ALR2 enzymatic activity.

-

Self-Validation: Include a positive control (e.g., Epalrestat) and a negative control (DMSO vehicle). The assay is validated if the positive control yields an IC50 within its known literature range and the Z'-factor of the plate is >0.5.

IV. References

-

chemical-suppliers.eu. "6-methoxy-1H-quinoxalin-2-one | CAS 91192-32-4". Chemical Suppliers.

-

Alfa Chemistry. "CAS 91192-32-4 2(1H)-Quinoxalinone,6-methoxy-". Alfa Chemistry. 2

-

El-Menshawe S.F., et al. "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses". PMC / Bioorganic & Medicinal Chemistry. 4

-

ResearchGate. "Synthetic quinoxalin-2(1H)-one derivatives". Journal of Biomolecular Structure and Dynamics. 5

-

Liu R., et al. "Quinoxalin-2(1H)-One Derivatives As Inhibitors Against Hepatitis C Virus". Journal of Medicinal Chemistry. 6

-

El Assyry A., et al. "Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives". ResearchGate. 1

-

Ghadage R.V., et al. "Synthesis and anticonvulsant activity of Schiff's bases of 3-{[2-({(E)-[(substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one". Bangladesh Journal of Pharmacology. 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis and anticonvulsant activity of Schiff's bases of 3-{[2-({(E)-[(substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Regioisomeric Divergence: A Technical Guide to 6- vs. 7-Methoxyquinoxalin-2(1H)-ones

The following technical guide details the structural, synthetic, and pharmacological divergence between 6-methoxyquinoxalin-2(1H)-one and its 7-methoxy regioisomer.

Executive Summary

In the development of AMPA/Kainate receptor antagonists and kinase inhibitors, the quinoxalin-2(1H)-one scaffold is a privileged structure. However, the introduction of substituents on the benzenoid ring creates a critical "regiochemical leak." The condensation of 4-methoxy-1,2-phenylenediamine with glyoxylic acid derivatives yields two possible isomers: 6-methoxyquinoxalin-2(1H)-one and 7-methoxyquinoxalin-2(1H)-one .

While often treated as minor byproducts in early discovery, the position of the methoxy group (C6 vs. C7) dictates the electronic environment of the binding pharmacophore, drastically altering potency (often by >100-fold) and metabolic stability. This guide provides the definitive methodology for selectively synthesizing, analytically distinguishing, and biologically evaluating these isomers.

Part 1: Structural & Electronic Landscape

To control the chemistry, one must understand the electronic bias of the starting material, 4-methoxy-1,2-phenylenediamine .

The Nucleophilicity Gradient

The diamine possesses two non-equivalent amino groups:

- at C2 (para to OMe): Highly nucleophilic due to strong resonance donation (+M effect) from the methoxy group.

- at C1 (meta to OMe): Less nucleophilic, relying primarily on inductive effects.

This gradient dictates the outcome of the Hinsberg reaction . The most nucleophilic amine (C2) preferentially attacks the most electrophilic center of the dicarbonyl partner.

| Feature | 6-Methoxy Isomer | 7-Methoxy Isomer |

| IUPAC Name | 6-methoxyquinoxalin-2(1H)-one | 7-methoxyquinoxalin-2(1H)-one |

| Electronic Character | OMe is para to the imine (N4) | OMe is para to the amide (N1) |

| H-Bond Donor (N1-H) | More acidic (inductive withdrawal from C2=O) | Less acidic (resonance donation from OMe) |

| Major Synthetic Product | Yes (under basic/neutral conditions) | No (requires acidic control) |

Part 2: Synthetic Regiocontrol (The "Hinsberg Switch")

The "Hinsberg Paradox" in quinoxaline synthesis is that the thermodynamically stable product is not always the biologically active target.

The Mechanism of Divergence

The reaction with ethyl glyoxylate (or ethyl pyruvate) proceeds via a two-step condensation:

-

Nucleophilic Attack: Amine attacks the aldehyde (or ketone).

-

Cyclization: The second amine attacks the ester.

The Switch: By altering the pH, we can invert the nucleophilicity profile of the diamine or activate specific carbonyls on the glyoxylate.

Workflow Diagram: Regioselective Synthesis

Caption: The "Hinsberg Switch" illustrating how pH modulation inverts regioselectivity during condensation.

Synthetic Protocols

Protocol A: Synthesis of 6-Methoxyquinoxalin-2(1H)-one (Basic Route)

Targeting the kinetic product driven by the para-amine nucleophilicity.

-

Dissolution: Dissolve 4-methoxy-1,2-phenylenediamine (10 mmol) in absolute ethanol (20 mL).

-

Base Addition: Add Triethylamine (TEA, 1.1 eq) to ensure free base form.

-

Addition: Dropwise add ethyl glyoxylate (50% in toluene, 1.1 eq) at 0°C.

-

Reflux: Warm to room temperature, then reflux for 3 hours.

-

Isolation: Cool to 0°C. The 6-methoxy isomer precipitates as the major product. Filter and wash with cold EtOH.

-

Yield Expectation: 75-85%

-

Regio-ratio: ~4:1 (6-OMe : 7-OMe)

-

Protocol B: Synthesis of 7-Methoxyquinoxalin-2(1H)-one (Acidic Route)

Targeting the thermodynamic product or exploiting differential protonation.

-

Solvent System: Dissolve diamine (10 mmol) in Glacial Acetic Acid (15 mL).

-

Addition: Add ethyl glyoxylate (1.1 eq) at room temperature.

-

Reaction: Stir at ambient temperature for 1 hour, then heat to 50°C for 4 hours.

-

Workup: Pour into ice water. Neutralize carefully with NaHCO3 to pH 7.

-

Purification: The precipitate is a mixture enriched in the 7-methoxy isomer. Recrystallization from DMF/MeOH is often required to remove the 6-isomer.

-

Note: Acidic conditions can shift the ratio up to 15:1 favoring the 7-isomer in optimized cases [1].

-

Part 3: Analytical Differentiation

Distinguishing these isomers via standard 1H-NMR is notoriously difficult due to accidental equivalence. NOE (Nuclear Overhauser Effect) spectroscopy is the mandatory validation step.

The "Smoking Gun": N1-H to C8-H Interaction

In the quinoxalin-2(1H)-one tautomer, the amide nitrogen (N1) bears a proton. This proton is spatially proximal only to the proton at position 8 (C8-H).

-

In 6-Methoxy isomer: The C8-H has a neighbor at C7.

-

In 7-Methoxy isomer: The C8-H has a substituent (OMe) at C7.

NMR Decision Matrix

| Feature | 6-Methoxy Isomer | 7-Methoxy Isomer |

| H8 Signal | Doublet (ortho-coupled to H7, | Singlet (or small meta-doublet, |

| H5 Signal | Singlet (isolated by OMe at C6) | Doublet (ortho-coupled to H6, |

| NOE (Irradiate N1-H) | Enhancement of a Doublet (H8) | Enhancement of a Singlet (H8) |

Diagnostic Flowchart

Caption: Analytical workflow for unambiguous assignment of quinoxalinone regioisomers.

Part 4: Pharmacological Implications[1]

Why does this differentiation matter? In the context of glutamate receptor antagonism (AMPA/NMDA), the 7-position is pharmacophorically distinct.

-

Binding Mode: High-affinity AMPA antagonists (e.g., NBQX, ZK200775) typically require electron-withdrawing or polar groups at the 7-position to mimic the gamma-carboxyl group of glutamate, interacting with critical Arginine residues in the ligand-binding domain [2].

-

SAR Trends:

-

7-Methoxy: Often retains moderate affinity or serves as a precursor to 7-OH/7-sulfamoyl derivatives which are highly potent.

-

6-Methoxy: Frequently shows significantly reduced affinity (>100-fold loss) due to steric clash with the receptor pocket ceiling or lack of necessary electronic engagement [3].

-

-

Solubility: The 7-isomer often exhibits different aqueous solubility profiles due to the dipole moment alignment relative to the amide carbonyl, impacting formulation.

Researcher Note: If your biological assay shows "dead" activity for a batch of what should be a potent hit, verify the regiochemistry immediately. You likely synthesized the kinetic 6-isomer instead of the active 7-isomer.

References

-

Structure-Activity Relationships of Quinoxaline AMPA Antagonists. SciSpace / Bioinformation. (2013). Details the binding pocket interactions favoring 7-substitution.

-

The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines and Quinoxalines. NIH / PubMed Central. (2015). Comparative SAR analysis showing the critical nature of the 7-position for receptor antagonism.[1]

-

NMR Study of Dynamic Equilibria in Quinoxalin-2-one Derivatives. ITBA / ResearchGate. (2025). Provides definitive NOE and chemical shift data for structural assignment.

Sources

Introduction: The Critical Role of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility of 6-Methoxyquinoxalin-2(1H)-one in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's viability. Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, diminished bioavailability, and difficulties in formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility of 6-methoxyquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry, in two of the most critical solvents in drug discovery: dimethyl sulfoxide (DMSO) and water.

As a Senior Application Scientist, this document is designed to move beyond a simple recitation of facts. Instead, it offers a framework for understanding the nuances of solubility, providing both the theoretical underpinnings and the practical methodologies to empower researchers in their experimental design and data interpretation. We will delve into the causality behind experimental choices and present protocols that are self-validating systems.

Understanding the Molecular Landscape of 6-Methoxyquinoxalin-2(1H)-one

Before we can explore its behavior in different solvents, we must first appreciate the structural features of 6-methoxyquinoxalin-2(1H)-one that govern its solubility. The molecule possesses a bicyclic quinoxalinone core, a polar lactam group, an aromatic system, and a methoxy substituent. This combination of polar and non-polar characteristics suggests a nuanced solubility profile. The lactam group can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), which will be a key factor in its interaction with protic solvents like water. The aromatic rings and the methoxy group contribute to its lipophilicity.

Solubility in Dimethyl Sulfoxide (DMSO): The Organic Standby

DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast array of organic molecules, making it an indispensable tool in compound management and high-throughput screening.[3][4] For 6-methoxyquinoxalin-2(1H)-one, a high solubility in DMSO is anticipated due to the favorable dipole-dipole interactions between the polar aprotic nature of DMSO and the polar functionalities of the quinoxalinone.

Theoretical Considerations for Solubility in DMSO

The dissolution of 6-methoxyquinoxalin-2(1H)-one in DMSO is primarily driven by the disruption of its crystal lattice energy and the subsequent solvation of the individual molecules by DMSO. The strong dipole of the sulfoxide group in DMSO can effectively interact with the polar regions of the quinoxalinone, particularly the lactam moiety.

Experimental Determination of Thermodynamic Solubility in DMSO

The following protocol outlines a robust method for determining the maximum, or thermodynamic, solubility of 6-methoxyquinoxalin-2(1H)-one in DMSO.

Protocol 1: Thermodynamic Solubility of 6-Methoxyquinoxalin-2(1H)-one in DMSO

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of 6-methoxyquinoxalin-2(1H)-one into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 2-3 minutes to encourage dissolution.[3]

-

If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.

-

-

Equilibration:

-

Incubate the supersaturated solution at a constant temperature (e.g., 25°C) for 24 hours to ensure that equilibrium between the dissolved and undissolved compound is reached.[3] Gentle agitation during this period is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the equilibrated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[3]

-

-

Quantification of Solute Concentration:

-

Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and for which a validated analytical method is available.

-

Determine the concentration of 6-methoxyquinoxalin-2(1H)-one in the diluted sample using a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]

-

Calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.

-

Solubility in Water: The Biological Milieu

Aqueous solubility is a critical parameter that directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Given the presence of both polar and non-polar regions, 6-methoxyquinoxalin-2(1H)-one is expected to have limited aqueous solubility.

Theoretical Considerations for Aqueous Solubility

The dissolution of 6-methoxyquinoxalin-2(1H)-one in water is a thermodynamically complex process. The energy required to overcome the crystal lattice energy must be compensated by the favorable interactions between the compound and water molecules. The lactam group can form hydrogen bonds with water, which will contribute to its solubility. However, the hydrophobic aromatic rings and the methoxy group will be energetically unfavorable to solvate in water, leading to an overall expected low aqueous solubility.

Experimental Determination of Aqueous Solubility

Two primary types of aqueous solubility are relevant in drug discovery: kinetic and thermodynamic.

-

Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer. This method is high-throughput and reflects the behavior of a compound in many in vitro assays.[1][6][7]

-

Thermodynamic Solubility is the true equilibrium solubility of the most stable solid form of a compound in a given medium.[2][7][8] This is a more time- and resource-intensive measurement but provides a more fundamental understanding of the compound's properties.

Protocol 2: Kinetic Aqueous Solubility Determination by Nephelometry

This protocol is adapted from standard high-throughput screening methodologies.[1][9]

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of 6-methoxyquinoxalin-2(1H)-one in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, dispense a small volume (e.g., 5 µL) of the DMSO stock solution into multiple wells.

-

Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.

-

-

Mixing and Incubation:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[9]

-

-

Measurement:

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a control.

-

Protocol 3: Thermodynamic Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][10][11]

-

Sample Preparation:

-

Add an excess amount of solid 6-methoxyquinoxalin-2(1H)-one to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid by filtration through a low-binding filter or by centrifugation.

-

-

Quantification:

Comparative Analysis and Data Presentation

The solubility of 6-methoxyquinoxalin-2(1H)-one in DMSO and water will differ significantly. The following table summarizes the key aspects of solubility in these two solvents.

| Feature | Solubility in DMSO | Solubility in Water |

| Driving Forces | Dipole-dipole interactions | Hydrogen bonding (favorable), hydrophobic effect (unfavorable) |

| Expected Solubility | High | Low |

| Primary Measurement | Thermodynamic Solubility | Kinetic and Thermodynamic Solubility |

| Key Challenges | Ensuring anhydrous conditions to prevent precipitation of hydrates. | Overcoming low solubility for accurate quantification. |

Visualizing Molecular Interactions and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key molecular interactions and the experimental workflow for determining aqueous solubility.

Caption: Molecular interactions governing solubility.

Caption: Experimental workflows for aqueous solubility.

Conclusion: A Pathway to Informed Decision-Making

A thorough understanding of the solubility of 6-methoxyquinoxalin-2(1H)-one in both DMSO and aqueous media is not merely an academic exercise; it is a fundamental prerequisite for its successful progression through the drug discovery pipeline. This guide has provided a comprehensive framework for approaching this critical parameter, from the underlying molecular principles to detailed, actionable experimental protocols. By employing these methodologies, researchers can generate high-quality, reliable solubility data, enabling more informed decision-making and ultimately increasing the probability of success for this promising compound.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Millipore. (n.d.). MultiScreen Solubility Filter Plate.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Smolecule. (2026). Experimental Protocols for DMSO Solubility Assessment.

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- BenchChem. (2025). Overcoming solubility issues of 3-Methyl-6-nitroquinoxalin-2(1H)-one in biological assays.

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. raytor.com [raytor.com]

- 8. protocols.io [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. asianpubs.org [asianpubs.org]

Advanced Characterization of Quinoxalin-2(1H)-one Derivatives: Acidity, Tautomerism, and pKa Determination

Topic: pKa Values and Acidity of Quinoxalin-2(1H)-one Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse pharmacophores including AMPA receptor antagonists, aldose reductase inhibitors, and anticancer agents. The physicochemical behavior of this scaffold—specifically its acidity (pKa) and tautomeric equilibrium—dictates its solubility, membrane permeability, and protein-ligand binding energetics.

This guide provides a rigorous technical analysis of the acidic dissociation of quinoxalin-2(1H)-ones. It synthesizes experimental data with mechanistic insights, offering a standardized protocol for pKa determination and a predictive framework for substituent effects based on Hammett correlations.

Structural Chemistry & Tautomerism[1][2][3]

The Lactam-Lactim Equilibrium

The acidity of quinoxalin-2(1H)-one cannot be understood without addressing its tautomeric nature. While often loosely referred to as "2-hydroxyquinoxaline," the compound exists predominantly in the lactam (keto) form in both the solid state and polar solvents (DMSO, H₂O).

-

Lactam Form (A): The N1 proton is the acidic site. Deprotonation yields a resonance-stabilized anion.

-

Lactim Form (B): The O-H proton is the acidic site. This tautomer is energetically less favorable due to the loss of amide resonance stability, though it contributes to the overall ionization equilibrium.

Key Insight: For drug development, the N1-H pKa (typically 9.0 – 9.5) is the critical parameter. It governs the transition from a neutral, membrane-permeable species to a charged, soluble anion at physiological pH.

Figure 1: Tautomeric equilibrium and deprotonation pathways of quinoxalin-2(1H)-one. The lactam form is the primary species driving acidity in aqueous media.

pKa Data & Substituent Effects

Baseline Acidity

The experimental pKa of the parent quinoxalin-2(1H)-one is approximately 9.20 ± 0.50 . This places it in the category of weak acids, similar to phenols and other cyclic amides.

Substituent Impact (Hammett Correlation)

Substituents on the benzenoid ring (positions 5, 6, 7, 8) significantly modulate the acidity of the N1 proton via inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Stabilize the negative charge on the conjugate base, lowering the pKa (increasing acidity).

-

Electron-Donating Groups (EDGs): Destabilize the conjugate base, raising the pKa (decreasing acidity).

Table 1: Estimated pKa Shifts for 6/7-Substituted Quinoxalin-2(1H)-ones

Values are estimated based on Hammett

| Substituent (R) | Position | Electronic Effect | Hammett | Estimated pKa | Impact on Solubility (pH 7.4) |

| -NO₂ | 6 or 7 | Strong EWG | +0.78 | ~8.1 | Increased |

| -CN | 6 or 7 | Strong EWG | +0.66 | ~8.3 | Increased |

| -Cl | 6 or 7 | Weak EWG | +0.23 | ~8.9 | Negligible |

| -H (Parent) | - | Reference | 0.00 | 9.20 | Low |

| -CH₃ | 6 or 7 | Weak EDG | -0.17 | ~9.4 | Decreased |

| -OCH₃ | 6 or 7 | Moderate EDG | -0.27 | ~9.6 | Decreased |

| -NH₂ | 6 or 7 | Strong EDG | -0.66 | ~10.1 | Significantly Decreased |

Note: Position 6/7 substituents communicate electronically with N1 via the conjugated

-system. Substituents at positions 5/8 may introduce steric hindrance (ortho-effect), causing deviations from linear Hammett predictions.

Figure 2: Decision tree for substituent selection based on desired acidity and solubility profiles.

Experimental Methodology: Spectrophotometric pKa Determination

For quinoxalin-2(1H)-ones, UV-Vis spectrophotometry is the gold standard for pKa determination due to the distinct spectral shifts between the neutral lactam and the anionic species.

Protocol: Spectrophotometric Titration

Objective: Determine the thermodynamic pKa by monitoring the bathochromic shift of the

Reagents:

-

Stock Solution: 10 mM compound in DMSO (to ensure solubility).

-

Buffer System: Britton-Robinson or phosphate buffers ranging from pH 2.0 to 13.0 (ionic strength

M KCl). -

Standard: 0.1 M NaOH and 0.1 M HCl for pH adjustment.

Workflow:

-

Preparation: Dilute the stock solution into the buffer series to a final concentration of ~50

M. Ensure -

Scanning: Record UV-Vis spectra (200–500 nm) for each pH point.

-

Isosbestic Point Verification: Overlay spectra. A sharp isosbestic point confirms a simple two-state equilibrium (Neutral

Anion). -

Data Analysis: Plot Absorbance (

) at -

Calculation: Fit the data to the Henderson-Hasselbalch equation:

Where

Self-Validating Check

-

If the isosbestic point is not sharp, suspect decomposition or multiple ionization sites (e.g., if an -OH or -COOH substituent is present).

-

If the calculated pKa varies with wavelength, check for aggregation or precipitation.

Computational Prediction (DFT)[3]

When experimental synthesis is resource-intensive, Density Functional Theory (DFT) provides high-accuracy predictions.

Recommended Level of Theory:

-

Method: B3LYP or

B97X-D -

Basis Set: 6-311++G(d,p)

-

Solvation Model: SMD (Solvation Model based on Density) with water as the solvent.

Calculation Cycle:

Calculate the Gibbs Free Energy (

Implications for Drug Design[1][4][5]

The pKa of quinoxalin-2(1H)-one derivatives directly influences ADME properties:

-

Solubility: Compounds with pKa < 8.0 will be partially ionized at physiological pH (7.4), significantly improving aqueous solubility compared to the neutral parent.

-

Permeability: Neutral species permeate membranes passively. A pKa > 10 ensures the drug remains neutral in the intestine (pH 6-7), maximizing absorption.

-

Target Binding: Many kinase inhibitors use the lactam motif to form a bidentate hydrogen bond (H-bond donor: N-H, H-bond acceptor: C=O) with the hinge region of the kinase ATP-binding site. Altering the pKa changes the H-bond donor strength of the N-H group.

References

-

PubChem. (2025).[1][2] 2(1H)-Quinoxalinone Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Kaschula, C. H., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pereira, J. A., et al. (2014). Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. Journal of Physical Chemistry A. Retrieved from [Link]

-

Science of Synthesis. (2012). Quinoxalines: Acidity and Basic Properties. Thieme Chemistry. Retrieved from [Link]

-

NIST. (2025). 2(1H)-Quinoxalinone Gas Phase and Condensed Phase Data. NIST Chemistry WebBook.[3] Retrieved from [Link]

Sources

The 6-Methoxyquinoxalin-2(1H)-one Scaffold: A Technical Guide to Kinase Inhibitor Design

Executive Summary

The 6-methoxyquinoxalin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various kinases (e.g., VEGFR-2, PI3K, Pim-1). Unlike the unsubstituted quinoxalinone, the 6-methoxy moiety provides critical electronic enrichment and a handle for metabolic tuning, often enhancing solubility and altering the pKa of the protonated nitrogen to favor specific binding modes.

This technical guide provides a rigorous analysis of this scaffold, detailing its pharmacophoric properties, a self-validating synthetic workflow to avoid common regioisomeric pitfalls, and a data-driven approach to Structure-Activity Relationship (SAR) optimization.

Part 1: The Pharmacophore & Binding Logic

The Hinge Binding Motif

The core utility of the quinoxalin-2(1H)-one scaffold lies in its lactam-lactim tautomerism. In the physiological context of an ATP-binding pocket, the lactam form (2(1H)-one) is predominant and pharmacologically active.

-

Hydrogen Bond Donor (HBD): The N1-H serves as a donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue in VEGFR2).

-

Hydrogen Bond Acceptor (HBA): The C2-Carbonyl (C=O) accepts a hydrogen bond from the backbone NH of the hinge.

-

The 6-Methoxy Function:

-

Electronic Effect: As an electron-donating group (EDG), the methoxy group at position 6 increases the electron density of the pyrazine ring. This strengthens the

- -

Solvent Interaction: In many docking models, the 6-position points towards the solvent-exposed front or the ribose-binding pocket, making the methoxy group a minimal steric clash substituent that improves lipophilic ligand efficiency (LLE).

-

Visualizing the Binding Mode

The following diagram illustrates the canonical binding mode of a 6-methoxyquinoxalin-2(1H)-one derivative within a generic Type I kinase pocket.

Caption: Canonical Type I binding mode showing the bidentate H-bond anchor at the hinge region and the solvent-oriented trajectory of the 6-methoxy group.

Part 2: Synthetic Architecture & Self-Validating Protocols[1]

A major challenge in synthesizing 6-substituted quinoxalinones is regiocontrol . Condensing 4-methoxy-1,2-phenylenediamine with a 1,2-dicarbonyl species often yields a mixture of 6-methoxy and 7-methoxy isomers. The protocol below utilizes a specific pH-controlled condensation to maximize regioselectivity, followed by a purification step that "self-validates" the isomeric purity.

Synthetic Workflow Diagram

Caption: Synthetic pathway emphasizing the critical recrystallization step required to isolate the pure 6-methoxy regioisomer.

Detailed Protocol: Synthesis of 6-Methoxyquinoxalin-2(1H)-one

Objective: Synthesize high-purity (>98%) scaffold avoiding the 7-methoxy regioisomer.

Reagents:

-

4-Methoxy-1,2-phenylenediamine (10 mmol)

-

Glyoxylic acid monohydrate (11 mmol)

-

Ethanol (Absolute)

-

Glacial Acetic Acid[1]

Procedure:

-

Preparation: Dissolve 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) in absolute ethanol (20 mL) under nitrogen atmosphere.

-

Controlled Addition: Cool the solution to 0°C. Add a solution of glyoxylic acid (1.01 g, 11 mmol) in ethanol (5 mL) dropwise over 30 minutes. Expert Note: Low temperature is critical to favor the kinetic product and prevent polymerization.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate will form.[2] Heat to reflux for 1 hour to ensure complete cyclization.

-

Isolation (The Self-Validating Step):

-

Validation: At this stage, the solid is likely a 9:1 mixture of 6-OMe and 7-OMe isomers.

-

Purification: Recrystallize from a mixture of Glacial Acetic Acid and Water (3:1). The 6-methoxy isomer is significantly less soluble in this matrix than the 7-methoxy isomer.

-

Filter the white needles.

-

QC Check: Run 1H NMR. The H-5 proton of the 6-methoxy isomer appears as a doublet at ~7.3 ppm, while the 7-methoxy isomer would show distinct splitting patterns. If the minor isomer peaks are visible (>2%), repeat recrystallization.

Part 3: Structure-Activity Relationship (SAR)[1]

Modifying the 6-methoxyquinoxalin-2(1H)-one scaffold focuses on two vectors: N1-alkylation (tail region) and C3-substitution (hinge/gatekeeper interaction).

SAR Data Summary

The following table summarizes the impact of substitutions based on inhibition data against a representative tyrosine kinase (e.g., VEGFR-2/KDR).

| Position | Modification | Effect on Potency (IC50) | Physicochemical Impact |

| Core | 6-OMe | Baseline (< 100 nM) | Solubility ++, Metabolic Stability + |

| Core | 6-H (Unsubstituted) | Decrease (5-10x loss) | Lower solubility, higher lipophilicity |

| Core | 7-OMe | Decrease (>10x loss) | Steric clash with gatekeeper residue |

| C3 | -Cl (Chloro) | Inactive (Reactive) | Intermediate for SNAr; unstable in assay |

| C3 | -NH-Aryl (Aniline) | High Potency (< 10 nM) | Establishes 3rd H-bond; mimics ATP adenine amine |

| C3 | -Alkyl (Methyl) | Moderate Activity | Loss of H-bond donor; purely hydrophobic fit |

| N1 | -Methyl | Maintenance | Removes H-bond donor; shifts to Type II inhibition |

| N1 | -Benzyl | Variable | Accesses hydrophobic back-pocket (selectivity filter) |

Strategic Optimization: The C3 Vector

The C3 position is the primary vector for diversification.[1] Converting the lactam carbonyl to a chloro-imidate using phosphorous oxychloride (

-

Mechanism: The 6-methoxy group activates the ring, making the C3-Cl slightly less reactive than in the nitro-equivalent, but still sufficient for reaction with anilines under microwave conditions.

-

Design Rule: Introducing a 3,4,5-trimethoxyaniline at C3 often yields potent tubulin polymerization inhibitors, whereas introducing a 4-pyridyl-amine at C3 steers activity toward kinase inhibition (VEGFR/PDGFR) by interacting with the DFG motif.

Part 4: References

-

Galal, S. A., et al. (2014).[4] "Design, synthesis and molecular docking study of novel quinoxalin-2(1H)-ones as anti-tumor active agents with inhibition of tyrosine kinase receptor." European Journal of Medicinal Chemistry.

-

Denevault-Sabourin, C., et al. (2021). "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation." Molecules.

-

Sagar, S., et al. (2021).[5][6] "Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy."[6][7] European Journal of Medicinal Chemistry.

-

Fancelli, D., et al. (2012). "A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells."[8] ACS Medicinal Chemistry Letters.

-

BenchChem Protocols. (2025). "Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine." BenchChem Application Notes.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and molecular docking study of novel quinoxalin-2(1H)-ones as anti-tumor active agents with inhibition of tyrosine kinase receptor and studying their cyclooxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Fluorescent Properties of 6-Methoxy Substituted Quinoxalinones: A Technical Guide to Photophysical Characterization and Application

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic photophysics, self-validating experimental protocols, and structural causality.

Executive Summary

Quinoxalin-2(1H)-ones represent a privileged, nitrogen-containing heterocyclic scaffold that has historically been underexplored for its photophysical properties compared to oxygenated counterparts like coumarins[1]. However, recent advancements in fluorophore engineering have demonstrated that quinoxalinones offer complementary absorbance and fluorescence windows[1]. Specifically, the introduction of a methoxy group (–OCH₃) at the C6 position fundamentally alters the electronic landscape of the molecule. This substitution transforms the core into a highly tunable push-pull system, enabling applications ranging from specific metal ion chemosensing to fluorogenic probes for hydrogen sulfide detection[2].

This whitepaper provides an in-depth mechanistic analysis of 6-methoxy substituted quinoxalinones, detailing the causality behind their photophysical behavior, and outlines field-proven, self-validating protocols for their characterization.

Mechanistic Insights: The Role of the 6-Methoxy Substitution

To engineer a fluorophore, one must understand the causality of its structural modifications. The quinoxalin-2(1H)-one core is inherently electron-deficient due to the lactam moiety and the electronegative nitrogen atoms.

Intramolecular Charge Transfer (ICT)

Substituting the C6 position with a methoxy group introduces a strong electron-donating group (EDG) via resonance. This creates a donor-π-acceptor (D-π-A) architecture.

-

Causality: The methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing lactam core stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap facilitates a pronounced Intramolecular Charge Transfer (ICT) upon excitation[3].

-

Result: This ICT manifests as a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted parent molecule, pushing the emission into the highly desirable blue-to-cyan visible region (445–475 nm)[2].

Steric vs. Electronic Optimization

The choice of the C6 position over the C7 or C8 positions is highly deliberate in drug development and probe design. While C7-amino substitutions can yield higher absolute quantum yields, C6-methoxy substitutions provide a critical balance. They avoid steric clashes with functional groups at the C3 position (such as trifluoromethyl or benzoyl groups), maintaining the structural planarity required to prevent non-radiative decay pathways[4].

Quantitative Photophysical Data & Solvatochromism

6-Methoxy substituted quinoxalinones exhibit significant solvatochromism—a change in emission wavelength in response to solvent polarity. This is a direct consequence of the molecule possessing a larger dipole moment in the excited state (

Data Presentation

The following table synthesizes the photophysical parameters of representative 6-methoxy substituted quinoxalinones across varying microenvironments.

Table 1: Photophysical Properties of 6-Methoxy Quinoxalinone Derivatives

| Compound / Derivative | Solvent Environment | Stokes Shift (cm⁻¹) | Quantum Yield ( | Ref | ||

| 6-Methoxy-3-benzoylquinoxalin-2-one (Reduced) | Ethanol (EtOH) | ~366 | 445–475 | ~4,800 | 0.09 – 0.19 | [2] |

| 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline | Various (Non-polar to Polar) | 389–440 | 460–555 | 3,664–6,945 | N/A (ICT dominant) | [5] |

| 6-MeO-8-TQEN (Cd²⁺ Complex) | DMF-HEPES Buffer (1:1) | 332 | 395 | ~4,800 | 0.025 | [6] |

Note: The variance in Stokes shift across solvents confirms the highly polar nature of the excited state, making these molecules excellent candidates for microenvironment-sensitive probes[5].

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity requires protocols that inherently validate themselves against common experimental artifacts, such as the inner filter effect (IFE) or specific solvent interactions.

Protocol 1: Determination of Relative Fluorescence Quantum Yield ( )

Objective: Accurately measure the quantum yield of a novel 6-methoxyquinoxalinone while mathematically eliminating self-absorption errors.

Step-by-Step Methodology:

-

Reference Selection: Select a standard with a known quantum yield that absorbs at a similar wavelength to your sample. For 6-methoxyquinoxalinones (

~366 nm), Quinine Sulfate in 0.1 M H₂SO₄ ( -

Sample Preparation (The Causality of Dilution): Prepare solutions of both the sample and the reference. Critical Step: Dilute both solutions until their optical density (OD) at the excitation wavelength is strictly ≤ 0.05 .

-

Why? High concentrations cause the Inner Filter Effect (IFE), where the fluorophore re-absorbs its own emitted light, artificially deflating the measured quantum yield.

-

-

Spectral Acquisition: Record the UV-Vis absorption spectrum to confirm the exact OD. Next, record the fluorescence emission spectrum using the exact same excitation wavelength for both sample and reference.

-

Integration & Calculation: Integrate the area under the emission curve for both. Calculate the quantum yield using the comparative equation:

(Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and

Workflow for self-validating photophysical characterization of quinoxalinone derivatives.

Protocol 2: Solvatochromic Shift Analysis (Lippert-Mataga Plotting)

Objective: Map the dipole moment change (

Step-by-Step Methodology:

-

Solvent Matrix: Prepare the 6-methoxyquinoxalinone in a series of solvents with varying dielectric constants (

) and refractive indices ( -

Measurement: Record

and -

Orientation Polarizability (

): Calculate the solvent polarizability parameter for each solvent. -

Linear Regression Validation: Plot

against-

Causality: If the plot is highly linear, the emission shift is driven purely by general solvent effects (dipole-dipole stabilization of the excited state). If specific solvents deviate heavily from the line (e.g., Ethanol), it proves the existence of specific interactions, such as hydrogen bonding with the quinoxalinone lactam core[5].

-

Logical decision tree for analyzing solvatochromic shifts and dipole moment changes.

Advanced Applications in Chemosensing

The rational design of 6-methoxy substituted quinoxalinones has direct implications in diagnostic assay development.

Metal Ion Selectivity Reversal: Standard quinoline/quinoxaline-based probes typically exhibit a strong fluorescence response to Zn²⁺ due to internal charge transfer mechanisms. However, researchers have demonstrated that introducing a 6-methoxy group alters the electron density of the binding pocket. For example, the derivative 6-MeO-8-TQEN exhibits a reversed selectivity, favoring Cd²⁺ over Zn²⁺. Upon binding Cd²⁺, the complex restricts non-radiative decay, resulting in a 25-fold fluorescence enhancement at 395 nm[6]. This proves that the 6-methoxy substitution is not merely an optical tuning tool, but a functional handle for altering target affinity in biosensors.

References

-

Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. unamur.be. 1

-

Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. rsc.org. 2

-

Synthesis, Spectral Characterization and Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline in Different Solvents: An Experimental and Theoretical Investigation Using DFT. researchgate.net. 3

-

Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. nih.gov. 4

-

Cd2+-Specific Fluorescence Response of Methoxy-Substituted N,N-Bis(2-quinolylmethyl)-2-methoxyaniline Derivatives. researchgate.net. 6

-

Synthesis, Spectral Characterization and Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline in Different Solvents (Stokes Shift Focus). researchgate.net. 5

Sources

- 1. researchportal.unamur.be [researchportal.unamur.be]

- 2. Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: A Streamlined Synthesis of 6-methoxyquinoxalin-2(1H)-one

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 6-methoxyquinoxalin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through a robust and efficient cyclocondensation reaction between 4-methoxy-1,2-diaminobenzene and glyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The methodology emphasizes practicality, reproducibility, and high purity of the final product, which serves as a critical building block for a wide array of pharmacologically active agents.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxalinones represent a class of "privileged structures" in medicinal chemistry, attracting significant attention due to their versatile and potent pharmacological activities.[1] These heterocyclic compounds are integral to the development of novel therapeutics, exhibiting a broad spectrum of biological effects including anticancer, neuroprotective, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The functionalized quinoxalinone core allows for diverse structural modifications, making it a cornerstone for creating libraries of compounds for drug discovery campaigns.

The target molecule, 6-methoxyquinoxalin-2(1H)-one, is a valuable intermediate. The methoxy group at the 6-position provides a handle for further functionalization and influences the molecule's electronic properties and metabolic stability, making this a desirable starting point for analog synthesis. The synthesis described herein utilizes a classic and reliable cyclocondensation pathway, which is both cost-effective and high-yielding.[4][5]

Reaction Scheme and Mechanism

The synthesis proceeds via a condensation reaction between an ortho-diamine (4-methoxy-1,2-diaminobenzene) and an α-keto acid (glyoxylic acid). This reaction is a cornerstone of heterocyclic chemistry for forming quinoxalinone rings.

Overall Reaction:

(Self-generated image for illustrative purposes)

Mechanistic Rationale:

The reaction mechanism is a logical sequence of nucleophilic additions and dehydrations.

-

Schiff Base Formation: The more nucleophilic amino group of the diamine attacks the aldehyde carbonyl of glyoxylic acid. This is followed by dehydration to form a reactive Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second, neighboring amino group then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This step is the key ring-forming (cyclization) event.

-

Final Dehydration: A final molecule of water is eliminated to yield the stable, aromatic 6-methoxyquinoxalin-2(1H)-one ring system.

This type of cyclocondensation is a well-established method for synthesizing benzimidazole and quinoxalinone derivatives from ortho-phenylenediamines and carbonyl compounds.[6][7][8] The reaction is typically facilitated by heating in a protic solvent, which aids in the proton transfers required for the dehydration steps.

Materials and Equipment

Reagent and Solvent Data

| Compound Name | Role | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| 4-Methoxy-1,2-diaminobenzene | Reactant | 102-51-2 | 138.17 | Brownish-purple solid, toxic if swallowed, skin/eye irritant.[9] |

| Glyoxylic Acid (50% in H₂O) | Reactant | 298-12-4 | 74.04 (anhydrous) | Corrosive liquid, causes severe skin burns and eye damage.[10][11] |

| Ethanol (EtOH) | Solvent | 64-17-5 | 46.07 | Flammable liquid and vapor. |

| Deionized Water (H₂O) | Solvent | 7732-18-5 | 18.02 | N/A |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Buchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer and mass spectrometer for characterization

Detailed Experimental Protocol

Critical Safety Precautions

-

4-Methoxy-1,2-diaminobenzene: This compound is toxic if swallowed and causes skin and eye irritation.[9] Handle with extreme care in a well-ventilated fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[12]

-

Glyoxylic Acid: This reagent is corrosive and can cause severe skin burns and serious eye damage.[11] Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield when handling the concentrated solution.

-

General: The reaction should be performed in a well-ventilated fume hood. Ensure appropriate spill kits are accessible.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1,2-diaminobenzene (1.38 g, 10.0 mmol).

-

Add 30 mL of ethanol to the flask. Stir the mixture at room temperature to dissolve the diamine. The solution will likely have a dark color.

-

-

Reagent Addition:

-

In a separate beaker, weigh out glyoxylic acid monohydrate (1.01 g, 11.0 mmol, 1.1 equivalents). Alternatively, if using a 50 wt. % solution in water, use 2.02 g.

-

Dissolve the glyoxylic acid in 10 mL of deionized water.

-

Slowly add the glyoxylic acid solution dropwise to the stirring solution of the diamine in ethanol over 5-10 minutes. The addition is exothermic; control the rate to maintain a moderate temperature.

-

-

Reaction Execution:

-

Once the addition is complete, attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3). The product will be more polar than the starting diamine.

-

-

Product Isolation (Work-up):

-

After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.

-

A precipitate of the product should form as the solution cools. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with cold deionized water (2 x 20 mL) to remove any unreacted glyoxylic acid and inorganic impurities, followed by a small amount of cold ethanol (1 x 10 mL) to wash away residual starting material.

-

-

Purification and Drying:

-

The crude product is often of high purity. For further purification, recrystallization can be performed. A suitable solvent system is a mixture of Dimethylformamide (DMF) and water or a large volume of hot ethanol.

-

Dry the purified solid product under vacuum at 60°C overnight. The final product should be an off-white to light brown solid.

-

Characterization

-

Melting Point: Determine the melting point of the dried solid.

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H and ¹³C NMR analysis to confirm the structure.[13]

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product (Expected [M+H]⁺ = 177.06).

Data Summary and Visualization

Table of Experimental Parameters

| Parameter | Value | Rationale |

| Stoichiometry (Diamine:Acid) | 1 : 1.1 | A slight excess of glyoxylic acid ensures complete consumption of the diamine. |

| Solvent | Ethanol/Water | Co-solvent system effectively dissolves both reactants and facilitates work-up. |

| Temperature | ~80-85 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier for dehydration steps. |

| Reaction Time | 3-4 hours | Typically sufficient for complete conversion as monitored by TLC. |

| Expected Yield | 80-90% | This reaction is generally efficient and high-yielding. |

Predicted Spectroscopic Data

Disclaimer: These are predicted chemical shifts based on the structure and data from similar compounds. Actual values may vary slightly.

| Nucleus | Predicted ¹H NMR (DMSO-d₆, 400 MHz) | Predicted ¹³C NMR (DMSO-d₆, 100 MHz) |

| -OCH₃ | δ ~3.8 ppm (s, 3H) | δ ~55.5 ppm |

| Aromatic CH | δ ~6.8-7.5 ppm (m, 3H) | δ ~105-130 ppm |

| Vinyl CH | δ ~7.9 ppm (s, 1H) | δ ~135 ppm |

| NH | δ ~12.1 ppm (br s, 1H) | N/A |

| C=O | N/A | δ ~154.5 ppm |

| Quaternary C | N/A | δ ~130, 145, 156 ppm |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 6-methoxyquinoxalin-2(1H)-one.

References

- Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles.New Journal of Chemistry (RSC Publishing).

- Glyoxylic acid - Safety D

- Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities.PubMed.

- GLYOXYLIC ACID SOLUTION CAS No.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.MDPI.

- 4-Methoxybenzene-1,2-diamine dihydrochloride.PubChem.

- 4-METHOXY-1,2-PHENYLENEDIAMINE MSDS CAS-No.Loba Chemie.

- SAFETY DATA SHEET (Glyoxylic Acid).Sigma-Aldrich.

- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.PMC.

- SAFETY D

- SAFETY DATA SHEET (Glyoxylic acid monohydr

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.MDPI.

- LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions.Indian Academy of Sciences.

- Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles | Request PDF.

- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.PMC.

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review.Mother Theresa institute.

- Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review.IOSR Journal.

- 1,2-Benzenediamine, 4-methoxy-, hydrochloride (1:2)

- 4-Methoxy-o-phenylenediamine 98 59548-39-9.Sigma-Aldrich.

- 4-Methoxybenzene-1,2-diamine | 102-51-2.Tokyo Chemical Industry Co., Ltd.(APAC).

- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c

- Reaction of 4‐methoxybenzene‐1,2‐diamine with ethylene glycol. Reaction conditions.

- Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Deriv

- A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.PMC.

- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant.ScienceDirect.

- Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.Benchchem.

- Identification of a diagnostic structural motif reveals a new reaction intermediate and condensation pathway in kraft lignin for.

- Synthesis of quinoxalinones.Organic Chemistry Portal.

Sources

- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 4. mtieat.org [mtieat.org]

- 5. Quinoxalinone synthesis [organic-chemistry.org]

- 6. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

Condensation of glyoxylic acid with 4-methoxy-1,2-phenylenediamine protocol

An Application Guide for the Synthesis of 6-Methoxyquinoxaline-2-carboxylic Acid via Condensation of Glyoxylic Acid and 4-Methoxy-1,2-phenylenediamine

Introduction: The Strategic Synthesis of Quinoxaline Scaffolds

The quinoxaline motif is a privileged heterocyclic structure prominently featured in medicinal chemistry and materials science. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The synthesis of the quinoxaline core is most commonly achieved through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound, a robust and versatile reaction first reported in the 19th century.[2][3]

This application note provides a detailed protocol for the synthesis of 6-methoxyquinoxaline-2-carboxylic acid, a valuable building block in drug discovery. The procedure involves the direct condensation of 4-methoxy-1,2-phenylenediamine with glyoxylic acid, which serves as an α-keto acid, a type of 1,2-dicarbonyl equivalent. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful and reproducible outcome.

Reaction Principle and Mechanism

The formation of the quinoxaline ring from a 1,2-phenylenediamine and an α-keto acid is a classic example of a condensation-cyclization reaction. The process is typically facilitated by acid catalysis, which activates the carbonyl group of the α-keto acid towards nucleophilic attack.

The plausible mechanism proceeds as follows:

-

Protonation and Nucleophilic Attack: The keto-carbonyl group of glyoxylic acid is protonated under acidic conditions, increasing its electrophilicity. One of the nucleophilic amino groups of 4-methoxy-1,2-phenylenediamine then attacks the activated carbonyl carbon.

-

Hemiaminal Formation: This attack forms a tetrahedral intermediate, a hemiaminal.

-

Dehydration to Imine: The hemiaminal readily loses a molecule of water to form a protonated imine (Schiff base) intermediate.

-

Intramolecular Cyclization: The second, unreacted amino group of the phenylenediamine scaffold attacks the carboxylic acid carbonyl group in an intramolecular fashion.

-

Final Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.

Caption: Plausible mechanism for the acid-catalyzed condensation of 4-methoxy-1,2-phenylenediamine and glyoxylic acid.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. Yields can vary based on the purity of starting materials and adherence to the procedure.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Properties |

| 4-Methoxy-1,2-phenylenediamine | 102-51-2 | 138.17 | Light-sensitive, air-sensitive solid. May darken on storage. Melting point: 48-52 °C.[4][5] Toxic if swallowed.[6] |

| Glyoxylic Acid Monohydrate | 563-96-2 | 92.06 | Corrosive solid.[7] |

| Ethanol (EtOH), 95% or Absolute | 64-17-5 | 46.07 | Flammable liquid. |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Corrosive, flammable liquid. Used as a solvent and catalyst.[8] |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Solid, used for neutralization. |

| Distilled or Deionized Water (H₂O) | 7732-18-5 | 18.02 | - |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel 60 F254) and development chamber

-

pH paper or pH meter

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling Reagents: 4-Methoxy-1,2-phenylenediamine is toxic and an irritant.[6][9] Handle it in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. Glyoxylic acid and acetic acid are corrosive; handle with care.

-

Reaction Conditions: The reaction involves heating flammable solvents. Ensure no open flames are nearby and that the heating apparatus is properly set up.

Step-by-Step Synthesis Procedure

Caption: General experimental workflow for the synthesis of 6-methoxyquinoxaline-2-carboxylic acid.

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1,2-phenylenediamine (1.38 g, 10.0 mmol).

-

Add a solvent mixture of ethanol (25 mL) and glacial acetic acid (5 mL). The acetic acid acts as both a co-solvent and a catalyst to facilitate the condensation.[8]

-

Stir the mixture at room temperature until the diamine has completely dissolved. The solution may be dark in color, which is common for phenylenediamine derivatives.[10]

2. Addition of Glyoxylic Acid:

-

To the stirred solution, add glyoxylic acid monohydrate (0.92 g, 10.0 mmol) portion-wise. An exothermic reaction may be observed.

3. Reaction under Reflux:

-

Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.

-

Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

-

Maintain the reflux for 2 to 4 hours.

4. Reaction Monitoring (Self-Validation):

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate and spot the starting material (diamine) and the reaction mixture side-by-side.

-

Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio) to develop the plate.

-

The reaction is considered complete when the spot corresponding to the 4-methoxy-1,2-phenylenediamine has been consumed. The product, being more polar, will typically have a lower Rf value.

5. Product Isolation and Work-up:

-

Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Further cool the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold water (2 x 10 mL) to remove residual acetic acid and other water-soluble impurities.

6. Purification:

-

The crude product can be purified by recrystallization. A common solvent system for this type of compound is an ethanol/water mixture.

-

Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to form pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Product Characterization

The identity and purity of the final product, 6-methoxyquinoxaline-2-carboxylic acid, should be confirmed using standard analytical techniques:

-

Melting Point (MP): Compare the observed melting point with literature values.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 191.05).

-

FT-IR: To identify key functional groups (e.g., C=O of the carboxylic acid, C=N of the quinoxaline ring).

-

-

Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.[11][12]

References

Sources

- 1. ijrar.org [ijrar.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methoxy-1,2-phenylenediamine - SRIRAMCHEM [sriramchem.com]

- 5. 4-Methoxy-o-phenylenediamine [webbook.nist.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. US20160297735A1 - Process for preparing mandelic aromatic compounds and aromatic aldehyde compounds - Google Patents [patents.google.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. reddit.com [reddit.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Synthesis of 6-Methoxyquinoxalin-2(1H)-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Regiocontrol Optimization, and Validated Protocols

Introduction & Mechanistic Rationale

Quinoxalin-2(1H)-ones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antiviral agents (e.g., HCV NS3/4A protease inhibitors like Grazoprevir) and anticancer therapeutics [1, 2]. However, the synthesis of substituted quinoxalin-2-ones from unsymmetrical o-phenylenediamines and

As a Senior Application Scientist, I frequently encounter workflows where researchers default to brute-force chromatographic separation of these regioisomers. This is highly inefficient. By understanding the intrinsic electronic properties of the substrates and modulating the reaction environment (acidic vs. basic), we can establish a self-validating, highly regioselective system.

The Causality of Regioselectivity

The condensation of 4-methoxybenzene-1,2-diamine with ethyl glyoxylate involves two competing nucleophilic amines and two distinct electrophilic centers (an aldehyde and an ester).

-

Electronic Bias: The methoxy group exerts a strong electron-donating resonance effect (+M). This significantly increases the electron density and nucleophilicity of the amine at the para position (C1-NH

) compared to the amine at the meta position (C2-NH -

Acidic Conditions (Kinetic Control): In the presence of an acid (e.g., AcOH), the highly electrophilic aldehyde carbon of ethyl glyoxylate is further activated. The most nucleophilic amine (C1-NH

) rapidly attacks this aldehyde, forming an imine. Subsequent cyclization of the C2-NH -